Methyl sorbate

Description

Significance in Organic Synthesis and Chemical Transformations The conjugated diene structure of methyl sorbate (B1223678) makes it a valuable building block in organic synthesis, readily participating in reactions such as Diels-Alder cycloadditions.unibo.itorgsyn.orgThese reactions are fundamental for constructing complex cyclic systems. For instance, methyl sorbate has been employed as an electron-poor diene partner in higher-order cycloaddition methodologies, yielding cycloadducts in good yields.orgsyn.org

This compound also undergoes various chemical transformations beyond cycloaddition. It can be selectively hydrogenated, a process that can be influenced by the catalytic system and solvent used, including room temperature ionic liquids. scielo.brjku.at The hydrogenation of this compound has been studied using different metal catalysts, including palladium and non-precious metal catalysts like those based on molybdenum, tungsten, and chromium, demonstrating varying activity and selectivity depending on the metal center. scielo.brjku.at

Furthermore, this compound can participate in conjugate addition reactions. For example, the reaction of this compound with Gilman reagents (organocopper compounds) can lead to 1,6-addition products, highlighting the influence of the nucleophile's electronic properties on the regioselectivity of the reaction. rsc.org

Its double bonds also make it suitable for polymerization reactions, leading to polymeric materials. unibo.itacs.org Research has explored the polymerization of this compound and subsequent chemical transformations of the resulting polymers to create materials with specific properties, such as alternating copolymers. researchgate.net

Role as a Precursor in Advanced Chemical Research this compound serves as a key precursor in the synthesis of more complex molecules and materials. Its functional groups and conjugated system provide sites for chemical modification and chain extension.

In the field of natural product synthesis, this compound has been utilized as a starting material for the preparation of crucial intermediates. For example, a phosphonate (B1237965) derived from this compound was a key component in the total synthesis of (-)-Fusarisetin A, a natural product with intriguing biological activity. organic-chemistry.org

Beyond small molecule synthesis, this compound is a precursor for the creation of polymers with defined structures and functionalities. The polymerization of this compound can yield poly(this compound), which can then undergo post-polymerization modifications to produce various alternating copolymers with tailored properties, such as thermal and pH responsiveness. researchgate.net This demonstrates its utility in developing advanced polymeric materials.

Historical and Contemporary Research Trends in this compound Chemistry Historically, the research on conjugated dienes like this compound has been significant in understanding fundamental organic reactions such as Diels-Alder cycloadditions and polymerization processes. Early research likely focused on characterizing its reactivity and exploring its potential in basic synthetic transformations.archive.org

Contemporary research trends involving this compound continue to leverage its versatile reactivity. There is ongoing interest in utilizing this compound in the development of sustainable chemical processes, including catalytic transformations in environmentally friendly solvents like ionic liquids. scielo.br The exploration of non-precious metal catalysts for reactions involving this compound, such as hydrogenation, reflects a broader trend towards more sustainable and cost-effective catalytic systems in organic synthesis. jku.at

Furthermore, current research is focused on exploiting this compound as a monomer for creating advanced polymeric architectures with specific properties through controlled polymerization techniques and subsequent polymer analogous reactions. researchgate.net This includes the synthesis of well-defined copolymers and materials with potential applications in various fields. The use of this compound in the synthesis of complex natural products also remains a relevant area of research, showcasing its continued importance as a versatile synthetic building block. organic-chemistry.org

Data Table: Selected Reactions Involving this compound

| Reaction Type | Example Transformation | Catalyst/Conditions | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Reaction with an electron-rich diene | Metal carbonyl complex (e.g., Cr) | orgsyn.org |

| Hydrogenation | Selective reduction of double bonds | Pd(II) compounds, Cr, Mo, W catalysts | scielo.brjku.at |

| Conjugate Addition | 1,6-addition with organocopper reagents (Gilman reagent) | Bu₂CuLi | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl hexa-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVAGQCDSHWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

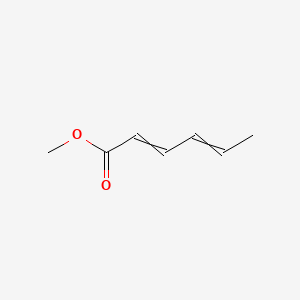

CC=CC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878956 | |

| Record name | 2,4-HEXADIENOIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid; fruity, sweet, anise aroma | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.938 | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1515-80-6 | |

| Record name | Methyl 2,4-hexadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-HEXADIENOIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl Sorbate

Esterification Processes for Methyl Sorbate (B1223678) Synthesis

The synthesis of methyl sorbate is primarily achieved through the esterification of sorbic acid with methanol (B129727). Various catalytic systems have been developed to enhance the efficiency and sustainability of this process.

Acid-Catalyzed Esterification of Sorbic Acid with Methanol

The traditional and widely used method for synthesizing this compound is the Fischer esterification, which involves reacting sorbic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). thieme-connect.deacs.org This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. thieme-connect.de

The mechanism of this acid-catalyzed reaction involves several key steps. First, the carbonyl oxygen of the sorbic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.org Subsequently, the nucleophilic oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). Finally, the elimination of water and deprotonation of the remaining carbonyl group yields this compound and regenerates the acid catalyst. thieme-connect.de

A typical laboratory procedure involves refluxing a mixture of sorbic acid, methanol, and a catalytic amount of concentrated sulfuric acid. For instance, a procedure describes dissolving sorbic acid in methanol, adding sulfuric acid, and refluxing the mixture for a specific duration. rsc.org After the reaction, the mixture is worked up by neutralizing the acid catalyst, typically with a sodium bicarbonate solution, and then extracting the this compound. rsc.org Purification is often achieved by distillation. rsc.org

Table 1: Reaction Parameters for Acid-Catalyzed Esterification of Sorbic Acid

| Parameter | Value |

|---|---|

| Reactants | Sorbic Acid, Methanol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Reaction Time | 72 minutes |

| Post-reaction | Neutralization with NaHCO₃ |

| Purification | Distillation |

Data sourced from a representative laboratory synthesis. rsc.org

Deep Eutectic Solvent (DES)-Catalyzed Esterification: Kinetics and Optimization

In recent years, deep eutectic solvents (DESs) have emerged as green and efficient catalysts for esterification reactions. DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than the individual components. For the synthesis of this compound, acidic DESs, often composed of choline (B1196258) chloride (an HBA) and a Brønsted acid like p-toluenesulfonic acid (a HBD), have been successfully employed.

The use of DESs as catalysts offers several advantages, including being environmentally benign, having low cost, and exhibiting high catalytic activity. In the esterification of sorbic acid with methanol, the DES acts as both the solvent and the catalyst. The kinetics of this reaction have been studied, and it has been found that the reaction rate is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants.

Optimization studies, often employing response surface methodology, have been conducted to determine the ideal conditions for maximizing the conversion of sorbic acid to this compound. These studies have shown that parameters like the molar ratio of the HBA to HBD in the DES, the amount of DES used, the methanol-to-sorbic acid molar ratio, and the reaction temperature all play crucial roles in the reaction's efficiency. The reusability of the DES catalyst has also been demonstrated, which is a significant advantage for industrial applications.

Novel Catalytic Systems in Esterification Reactions

Beyond traditional acid catalysts and DESs, other novel catalytic systems are being explored for the synthesis of this compound and other esters. These systems aim to improve reaction efficiency, selectivity, and sustainability.

Heterogeneous Catalysts: The use of solid acid catalysts provides advantages in terms of catalyst separation and reusability. Various heterogeneous catalysts, such as ion-exchange resins, zeolites, and sulfated metal oxides, have been employed for esterification reactions. For instance, zirconium(IV) sulfate (B86663) has been used as a solid acid catalyst for the esterification of oleic acid with methanol, achieving high conversion rates. acs.org Carbon-based solid acid catalysts, prepared from the sulfonation of organic materials, have also shown high activity in the esterification of free fatty acids. acs.org These types of heterogeneous catalysts could be effectively applied to the synthesis of this compound, simplifying the purification process and allowing for continuous flow reactor systems.

Catalysis in this compound Reactions Beyond Synthesis

This compound, with its conjugated diene system and ester functionality, is a versatile substrate for a variety of catalytic transformations, leading to the formation of other valuable chemical compounds.

Transition Metal-Catalyzed Homogeneous Hydrogenation and Dehydrogenation Reactions

Homogeneous Hydrogenation: The conjugated diene system in this compound can be selectively hydrogenated using transition metal catalysts. Homogeneous catalysts, which are soluble in the reaction medium, often offer high selectivity. For instance, chromium carbonyl complexes, such as Cr(CO)₆, activated by UV irradiation, have been shown to catalyze the stereoselective homogeneous hydrogenation of this compound. nih.gov The solvent plays a crucial role in the activity of these catalysts, with a mixture of cyclohexane (B81311) and acetonitrile (B52724) providing enhanced activity. nih.gov Polystyrene-anchored tricarbonylchromium has also been used as a heterogenized homogeneous catalyst for the selective hydrogenation of this compound to Z-methyl 3-hexenoate. nih.gov

Dehydrogenation Reactions: The reverse reaction, dehydrogenation, can be used to introduce further unsaturation into molecules. While specific examples of the dehydrogenation of this compound are not extensively documented, the α,β-dehydrogenation of saturated esters to their unsaturated counterparts is a known transformation. Palladium-catalyzed methodologies have been developed for the α,β-dehydrogenation of esters, which typically involve the formation of a metal enolate followed by β-hydride elimination. rsc.org Iron-catalyzed α,β-dehydrogenation of carbonyl compounds has also been reported as a more sustainable alternative. researchgate.net These methods could potentially be adapted for the dehydrogenation of partially hydrogenated derivatives of this compound. Acceptorless dehydrogenation, a process that generates hydrogen gas as the only byproduct, is a growing area of research and could offer a green route for such transformations. acs.orgresearchgate.net

Table 2: Catalyst Systems for Hydrogenation and Dehydrogenation of Esters

| Reaction | Catalyst System | Substrate Class |

|---|---|---|

| Homogeneous Hydrogenation | Cr(CO)₆ (UV-activated) | This compound |

| Heterogenized Hydrogenation | Polystyrene-anchored Cr(CO)₃ | This compound |

| α,β-Dehydrogenation | Palladium-based catalysts | Saturated Esters |

| α,β-Dehydrogenation | Iron-based catalysts | Carbonyl Compounds |

Data compiled from various sources. nih.govnih.govrsc.orgresearchgate.net

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. Their ability to induce umpolung (polarity reversal) of aldehydes and other functional groups has led to novel reaction pathways.

In the context of this compound, an α,β,γ,δ-unsaturated ester, NHCs can catalyze several transformations. One notable example is the NHC-initiated anionic polymerization of this compound. researchgate.net In this process, the NHC adds to the this compound monomer to initiate polymerization, leading to the formation of poly(this compound). The reaction can be controlled to produce polymers with specific microstructures. researchgate.net

Furthermore, the general reactivity of α,β-unsaturated esters with NHCs suggests other potential transformations for this compound. These include:

Michael Addition: NHCs can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems.

Annulation Reactions: NHCs can facilitate cycloaddition reactions, where the α,β-unsaturated ester acts as a building block for the construction of cyclic structures.

Umpolung of Michael Acceptors: NHCs can catalyze the β-alkylation of α,β-unsaturated esters by transiently converting the normally electrophilic β-carbon into a nucleophilic site. organic-chemistry.org

These NHC-catalyzed reactions provide powerful tools for the derivatization of this compound, leading to a diverse range of complex molecules.

Green Chemistry Approaches in Catalysis

The principles of green chemistry encourage the development of sustainable chemical processes that minimize environmental impact. In the context of reactions involving this compound, this often involves the use of environmentally benign catalysts and solvents. mdpi.commdpi.com Green catalytic approaches aim to be safe, reusable, biodegradable, and cost-effective, while providing high reaction rates and yields. mdpi.com

Key strategies in green catalysis applicable to this compound transformations include:

Biocatalysis : The use of enzymes, such as lipases, can be employed for the synthesis of sorbate esters. For instance, the solventless lipase-catalyzed esterification of sorbic acid with glycerol (B35011) to produce glycerol sorbate has been demonstrated, offering a scalable and green route to bioactive compounds. mdpi.com

Heterogeneous Catalysis : Utilizing catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) simplifies catalyst recovery and recycling, reducing waste. mdpi.com

Benign Solvents : Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a core tenet of green chemistry. semanticscholar.org Water-based systems are particularly attractive for reactions like the Knoevenagel condensation, where potassium sorbate itself has been used as a green catalyst. nih.gov

Energy Efficiency : Employing methods like microwave or ultrasound irradiation can accelerate reactions, often leading to higher yields in shorter times under milder conditions, thereby reducing energy consumption. mdpi.comnih.gov

These approaches are integral to developing more sustainable synthetic routes for the production and transformation of this compound and its derivatives.

Diels-Alder Reactivity of this compound and Derivatives

The conjugated diene structure of this compound makes it an excellent participant in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. In these reactions, the sorbate ester can act as the four-π-electron component (the diene), reacting with a two-π-electron component (the dienophile) to form a six-membered ring. researchgate.netgoogle.com

A notable example is the acyl nitroso Diels-Alder (ANDA) reaction, where sorbate esters react with acyl nitroso dienophiles. nih.govrsc.org This specific type of hetero-Diels-Alder reaction is valuable for synthesizing 3,6-dihydro-2H-1,2-oxazines, which are versatile intermediates for producing biologically significant molecules like amino acids. researchgate.netresearchgate.net

Studies on the ANDA reaction with ethyl sorbate have been optimized, demonstrating control over regioselectivity. nih.govrsc.orgresearchgate.net The electron-withdrawing nature of the ester group in sorbate derivatives influences the electronic properties of the diene, which in turn directs the regiochemical outcome of the cycloaddition. researchgate.netresearchgate.netacs.org Advanced analytical techniques, including X-ray crystallography and 15N NMR, have been crucial in confirming the structure and distinguishing between different regioisomers of the resulting cycloadducts. nih.govrsc.org

Table 1: Regioselectivity in Acyl Nitroso Diels-Alder (ANDA) Reactions with Sorbate Derivatives

| Diene | Dienophile | Key Finding | Reference |

|---|---|---|---|

| Ethyl Sorbate | Alkoxycarbonyl nitroso | Reaction conditions optimized for specific regioisomers. | nih.gov |

| Sorbic Acid Esters | Benzyl nitrosoformate | Higher regioselectivity achieved compared to less substituted dienes. | researchgate.net |

| Sorbate Derivatives | Acylnitroso compounds | X-ray and 15N NMR used to confirm the structure of regioisomeric products. | rsc.org |

Nucleophilic Addition Pathways Involving this compound

The electron-deficient nature of the conjugated system in this compound makes it susceptible to nucleophilic attack, particularly via conjugate addition (Michael addition). nih.govorganic-chemistry.org This reactivity allows for the formation of new carbon-heteroatom bonds at the β- or δ-positions.

Thiols and alkylthiols are soft nucleophiles that readily undergo conjugate addition to α,β-unsaturated carbonyl compounds like this compound. acsgcipr.orgbham.ac.ukresearchgate.net This reaction, often referred to as a thiol-Michael addition, is a highly efficient method for forming thioethers. acsgcipr.orgresearchgate.net The reaction proceeds via a 1,4- or 1,6-addition mechanism, where the thiol attacks one of the electrophilic double bond carbons.

For a conjugated dienoate like this compound, the regioselectivity of the addition (attack at the β-carbon vs. the δ-carbon) is a key consideration. In related systems, such as 13-oxo-octadecadienoate, which also possesses an α,β,γ,δ-unsaturated ketone structure, thiols like glutathione (B108866) preferentially attack at the δ-position (C-9), resulting in a 1,6-addition product where the remaining double bond shifts out of conjugation with the carbonyl group. nih.gov This suggests that the δ-carbon in this compound is a likely site for nucleophilic attack by thiols. The reaction can be catalyzed by bases or proceed under neutral, solvent-free conditions. acsgcipr.orgrsc.org

Similar to thiols, amines can act as nucleophiles in conjugate addition reactions with sorbic acid and its esters. nih.gov The interaction of amines with the conjugated double bond system of ethyl sorbate has been studied, revealing temperature-dependent product formation. nih.gov

At lower temperatures (e.g., 20°C), the reaction typically yields linear monoadducts resulting from a single nucleophilic addition to the conjugated system. nih.gov However, at elevated temperatures (50°C and 80°C), the reaction can proceed further to form cyclic derivatives. nih.govnih.gov These cyclic products arise from a second intramolecular nucleophilic attack, resulting from a double addition reaction. nih.govnih.govnih.gov

In some cases, the initial aza-Michael addition can be followed by a spontaneous or catalyzed cyclization. For instance, if the amine attacks a γ-unsaturated ester, the resulting adduct can undergo an intramolecular amidation-cyclization to form a stable 5-membered N-substituted pyrrolidone ring. nih.gov This cascade process highlights the potential for creating complex heterocyclic structures from simple starting materials. nih.gov

Hydrogenation Chemistry of this compound: Stereochemical Considerations

The selective hydrogenation of the conjugated diene system in this compound presents a significant synthetic challenge, as multiple isomeric products can be formed. Control over the stereochemistry of the remaining double bond is crucial for synthesizing specific target molecules, such as leaf alcohol precursors. perfumerflavorist.com

The goal of stereoselective hydrogenation of this compound is to reduce one of the two double bonds selectively, yielding specific isomers of methyl hexenoate. Research has shown that different catalytic systems can provide distinct selectivities.

Homogeneous catalysts, particularly ruthenium complexes, have proven effective for this transformation. Cp*Ru (pentamethylcyclopentadienyl ruthenium) complexes, for example, are highly effective catalysts for the hydrogenation of sorbic acid to cis-hex-3-enoic acid with high selectivity. rsc.orgresearchgate.net These reactions are often performed under mild conditions in two-phase liquid systems to facilitate catalyst recovery and reuse. perfumerflavorist.comrsc.org

Heterogeneous catalysts like palladium black have also been investigated. Palladium black tends to favor the 4,5-hydrogen addition, leading to the formation of methyl hex-2-enoate. perfumerflavorist.com In contrast, chromium carbonyl complexes have been used to catalyze the hydrogenation of this compound to methyl cis-hex-3-enoate with selectivities reported to be between 91% and 98%. researchgate.net The choice of catalyst, solvent, and reaction conditions is therefore paramount in directing the reaction toward the desired unsaturated hexenoate isomer. perfumerflavorist.comresearchgate.net

Table 2: Catalytic Systems for Selective Hydrogenation of Sorbic Acid and its Esters

| Substrate | Catalyst System | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Sorbic Acid | [Cp*Ru(η⁴-sorbic acid)]⁺X⁻ | cis-Hex-3-enoic acid | Up to 95% | rsc.orgresearchgate.net |

| This compound | [Cr(CO)₆] | Methyl cis-hex-3-enoate | 91-98% | researchgate.net |

| This compound | Palladium black | Methyl hex-2-enoate | High | perfumerflavorist.com |

| Sorbic Acid | K₃[Co(CN)₅] (in methanol) | trans-Hex-2-enoic acid | 95% | perfumerflavorist.com |

Pathways for Isomeric Product Formation in Hydrogenation

The partial hydrogenation of this compound can lead to a mixture of isomeric methyl hexenoates. The distribution of these isomers is highly dependent on the catalyst, solvent, and reaction conditions employed. The primary isomeric products result from the reduction of one of the two conjugated double bonds and potential isomerization of the remaining double bond.

The main pathways in the hydrogenation of this compound involve 1,2-addition, 1,4-addition, and 3,4-addition of hydrogen, which can lead to the formation of methyl 2-hexenoate, methyl 3-hexenoate, and methyl 4-hexenoate, respectively. Each of these can exist as cis (Z) or trans (E) isomers.

Key Research Findings:

Stereoselective Hydrogenation: The use of specific catalysts can lead to the preferential formation of a particular isomer. For instance, stereoselective homogeneous hydrogenation of this compound has been achieved using photo-activated chromium carbonyl complexes, such as Cr(CO)₆. researchgate.net The selectivity of these reactions can be influenced by the solvent system. For example, a cyclohexane-acetonitrile solvent mixture has been shown to increase the activity of Cr(CO)₆ for stereoselective hydrogenation. researchgate.net

Influence of Catalyst: Different metal catalysts exhibit varying selectivities. Palladium (Pd) and Nickel (Ni) catalysts have been investigated for the hydrogenation of related unsaturated esters, with results indicating that the choice of catalyst and support can influence the degree of isomerization. researchgate.net For example, a heterogenized homogeneous Pd-on-polystyrene catalyst was found to produce less isomerization compared to a carbon-supported Pd catalyst. researchgate.net

The general pathways for the formation of isomeric products during the hydrogenation of this compound can be summarized as follows:

| Hydrogenation Pathway | Initial Product | Potential Isomerization Products |

| 1,2-Addition | Methyl 4-hexenoate | Methyl 2-hexenoate, Methyl 3-hexenoate (cis/trans) |

| 3,4-Addition | Methyl 2-hexenoate | Methyl 3-hexenoate, Methyl 4-hexenoate (cis/trans) |

| 1,4-Addition | Methyl 3-hexenoate | Methyl 2-hexenoate, Methyl 4-hexenoate (cis/trans) |

This table is interactive. Click on the headers to sort.

Further research is focused on developing catalysts that can provide high selectivity for a single desired isomeric product, which is crucial for applications where specific isomeric purity is required.

Dimerization and Oligomerization Reactions of this compound

This compound, as a conjugated diene, can undergo dimerization and oligomerization reactions through various mechanisms, including thermal and catalytic pathways. These reactions lead to the formation of larger molecules with potential applications in polymer chemistry and as synthetic intermediates.

Catalytic Dimerization:

The cross-dimerization of conjugated dienes with acrylates, a reaction class to which the dimerization of this compound belongs, can be catalyzed by transition metal complexes. Cobalt-based catalytic systems, for instance, have been shown to be effective for the cross-dimerization of conjugated dienes with substituted alkenes. acs.org In these reactions, the regioselectivity is a significant factor, with different functionalized alkenes leading to either linear or branched products. acs.org For reactions involving acrylates, linear coupling products are often favored. acs.org

Ruthenium(0) complexes have also been identified as catalysts for the cross-dimerization of conjugated dienes with acrylates. acs.org Mechanistic studies suggest that these reactions may proceed through an oxidative coupling mechanism. acs.org

| Catalyst System | Reactant Type | Predominant Product Type |

| [CoBr₂(dppe)]/Bu₄NBH₄/ZnI₂ | Acrylates | Linear |

| [CoBr₂(dppe)]/Bu₄NBH₄/ZnI₂ | Other Functionalized Alkenes | Branched |

| Ruthenium(0) Complexes | Acrylates | Linear |

This table is interactive. Click on the headers to sort.

Oligomerization:

Acid-catalyzed oligomerization is a known method for polymerizing alkyl esters. google.com This process can be carried out at elevated temperatures, typically between 50°C and 350°C, and can be performed at atmospheric or elevated pressures. google.com The reaction may also be conducted in the presence of hydrogen to improve catalyst longevity. google.com While this method is general for alkyl esters, its specific application to this compound would lead to a mixture of oligomeric products.

Cross-Metathesis Reactions for Functionalized Derivatives

Olefin cross-metathesis (CM) is a powerful synthetic tool for the formation of new carbon-carbon double bonds and has been widely applied to the synthesis of functionalized alkenes. organic-chemistry.orgorganicreactions.org This reaction, typically catalyzed by ruthenium complexes such as Grubbs and Hoveyda-Grubbs catalysts, involves the exchange of alkylidene fragments between two different olefins. organic-chemistry.orgillinois.edu

While direct examples of cross-metathesis with this compound are not extensively detailed in the provided search results, the reactivity of similar unsaturated esters, such as methyl oleate (B1233923), in CM reactions provides a strong indication of the potential for this compound in such transformations. researchgate.netresearchgate.net The cross-metathesis of methyl oleate with various partners has been studied, demonstrating the feasibility of functionalizing unsaturated esters via this methodology. researchgate.netresearchgate.netnih.gov

General Principles of Cross-Metathesis with this compound:

In a hypothetical cross-metathesis reaction, this compound would react with a partner olefin in the presence of a ruthenium catalyst. The outcome of the reaction would be a mixture of the desired cross-metathesis product, as well as homo-dimers of both starting materials. organic-chemistry.org The selectivity of the reaction can often be controlled by using an excess of one of the olefin partners. illinois.edu

Potential Functionalized Derivatives:

By choosing an appropriate olefin partner, a wide range of functional groups could be introduced into the this compound backbone. For example, reaction with a vinyl-functionalized alcohol could introduce a hydroxyl group, while reaction with an acrylic acid derivative could introduce a carboxylic acid moiety. nih.gov The general scheme for such a reaction would be:

This compound + R-CH=CH₂ --(Ru catalyst)--> Functionalized this compound Derivative + Ethylene

The development of more selective and efficient catalysts continues to expand the scope of cross-metathesis, making it a promising route for the synthesis of novel functionalized derivatives from this compound. nih.gov

Reaction Kinetics and Mechanistic Elucidation of Methyl Sorbate Transformations

Quantitative Kinetic Analysis of Methyl Sorbate (B1223678) Reactions

Quantitative kinetic analysis of methyl sorbate reactions aims to determine the rate at which these reactions proceed and how different factors influence this rate. This involves establishing rate laws and calculating rate constants under varying conditions.

Determination of Reaction Orders and Rate Constants

The determination of reaction orders and rate constants is fundamental to understanding the kinetics of this compound transformations. For instance, studies on the hydrogenation of this compound have measured reaction rates and their dependence on factors such as substrate and catalyst concentration. Rate expressions are derived to accommodate the experimental data obtained from these studies. rsc.org In the esterification of methanol (B129727) with sorbic acid to synthesize this compound, kinetic data have been measured, and a pseudohomogeneous model based on activity has been adopted to describe the reaction kinetics, showing good agreement with experimental data. acs.orgfigshare.comfigshare.com

Influence of Reaction Conditions on Kinetic Parameters (e.g., temperature, molar ratio, catalyst loading)

Reaction conditions significantly impact the kinetic parameters of this compound transformations. Research on the hydrogenation of this compound catalyzed by iron carbonyl complexes has investigated the influence of substrate and catalyst concentration, solvent, and pressure on the reaction rates. rsc.org In the synthesis of this compound via esterification catalyzed by deep eutectic solvents, the effects of temperature, catalyst loading, and the molar ratio of reactants (methanol/sorbic acid) on the conversion of sorbic acid have been evaluated. acs.orgfigshare.comresearchgate.net Higher reaction temperatures can favor increased consumption of sorbic acid in certain reactions. sciencemadness.org The type and concentration of the catalyst play a crucial role, as seen in the hydrogenation of this compound using various metal catalysts like Pt, Pd, Rh, and Ni, where palladium demonstrated high activity and selectivity. researchgate.net

Thermodynamic Characterization of this compound Reaction Equilibria

Thermodynamic characterization provides information about the feasibility and extent of this compound reactions at equilibrium. This involves estimating equilibrium constants and calculating standard thermodynamic data.

Estimation of Equilibrium Constants (e.g., using UNIFAC model)

Equilibrium constants provide a measure of the ratio of products to reactants at equilibrium. In the synthesis of this compound through the esterification of methanol with sorbic acid, the UNIFAC model has been utilized to estimate the equilibrium constants at various temperatures. acs.orgfigshare.comfigshare.comresearchgate.net The UNIFAC method is a group contribution-based approach used to estimate the physical properties of a mixture, including activity coefficients needed for equilibrium calculations in non-ideal systems. mdpi.com

Calculation of Standard Thermodynamic Data (ΔrH°, ΔrS°, ΔrG°)

Standard thermodynamic data, including enthalpy change (ΔrH°), entropy change (ΔrS°), and Gibbs free energy change (ΔrG°), are calculated to understand the energy changes and spontaneity of this compound reactions. For the esterification reaction producing this compound, these thermodynamic data have been calculated using experimental kinetic and equilibrium data, often in conjunction with models like UNIFAC. acs.orgfigshare.comfigshare.comresearchgate.net For example, the hydrogenation of alpha-methylstyrene, a reaction involving a similar unsaturated system, is reported to be mildly exothermic with a ΔH of -109 kJ/mol, suggesting that hydrogenation of this compound is also likely exothermic. uotechnology.edu.iq

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

Elucidating the reaction mechanism involves determining the sequence of elementary steps through which a reaction proceeds. Kinetic studies, by analyzing the dependence of reaction rate on reactant concentrations and conditions, provide valuable information about the transition states and intermediates involved. rsc.orgmdpi.com Isotopic studies, such as using deuterium (B1214612) in hydrogenation reactions, can help trace the pathway of hydrogen addition and provide further evidence for the mechanism. acs.orgresearchgate.net

Studies on the hydrogenation of this compound catalyzed by iron carbonyl complexes have proposed a mechanism based on the concept of coordinate unsaturation, involving common metal complex intermediates that can lead to hydrogenation, ligand exchange, or double-bond isomerization. rsc.org During the catalytic hydrogenation of this compound using supported metal catalysts, monoolefinic methyl trans-2-hexenoate is often produced as the main intermediate, with isomers like methyl 3- and 4-hexenoates also forming as side intermediates before further hydrogenation to methyl hexanoate. researchgate.net The reactions of sorbic acid (from which this compound is derived) via its conjugated double bonds are not always uniform, potentially yielding mixed products from different addition modes depending on conditions and catalysts. circadiancropsciences.com Nucleophilic attack by alkylthiols on this compound can lead to diadducts via 2,3- and 4,5-addition, while other thiols can result in 2,5-addition products. researchgate.net The polymerization of this compound has also been investigated to understand the constitution of the dimeric products, providing insights into the reaction mechanism under heat. rsc.org

Identification of Rate-Limiting Steps and Intermediates

For instance, in the anionic polymerization of methyl methacrylate (B99206) (MMA) initiated by N-heterocyclic carbene (NHC), where this compound can potentially be involved in related polymerization studies, the addition of an intermediate to MMA and the final catalyst elimination were identified as rate-limiting steps. The initial addition of NHC to MMA and proton transfers were found to be relatively rapid. acs.org While this specific study focuses on MMA, it provides a framework for how rate-limiting steps are identified in polymerization reactions involving similar unsaturated esters.

In the hydrogenation of this compound catalyzed by diene- and monoene-Fe(CO) complexes, kinetic data has been obtained to derive rate expressions that accommodate experimental observations. rsc.org, rsc.org These studies on the dependence of reaction rates on factors such as substrate and catalyst concentration, solvent, and pressure can help in inferring the rate-limiting steps. rsc.org, rsc.org The proposed mechanism for this hydrogenation is based on the concept of coordinate unsaturation, providing for common metal complex intermediates. rsc.org, rsc.org

Intermediates in this compound reactions have been observed and characterized. For example, in the hydrogenation of this compound using supported metal catalysts like Pd/C, Pt/C, Rh/C, and Ru/C, monoolefinic methyl trans-2-hexenoate was produced as the main reaction intermediate, along with isomeric methyl 3- and 4-hexenoates as side intermediates. researchgate.net These intermediates were subsequently hydrogenated to methyl hexanoate. researchgate.net In the Diels-Alder reaction between 2-methoxy-5-methylbenzoquinone and this compound, a Diels-Alder adduct, specifically an enol, was identified as the main product, which then undergoes oxidative ring-cleavage via a hydroperoxide intermediate. rsc.org

The heat polymerization of this compound has also been investigated to determine the constitution of the dimeric products, providing insights into the intermediates formed during this process. rsc.org

Isotopic Labeling Studies to Trace Reaction Pathways

Isotopic labeling is a powerful technique used to track the movement of specific atoms through a reaction pathway, helping to elucidate reaction mechanisms. wikipedia.org By replacing one or more atoms in a reactant with their isotopes, the position of these isotopes in the products can be measured to determine the sequence of transformations the labeled atom underwent. wikipedia.org

While direct isotopic labeling studies specifically on this compound transformations are not extensively detailed in the provided search results, the technique's application in related systems highlights its potential for studying this compound. For instance, isotopic labeling has been used to study the mechanism of lysine (B10760008) sorbylation, a modification involving a sorbate group, in cells. nih.gov In this research, treating cells with 13C2-sorbic acid led to the identification of 13C2-labeled sorbylated lysine, confirming that exogenous sorbate was incorporated. nih.gov This demonstrates how isotopic labeling can confirm the incorporation of a sorbate moiety into a product and trace its origin.

In the context of hydrogenation, isotopic labeling with deuterium (D2) can be used to investigate the mechanism of hydrogen addition to double bonds in conjugated systems like this compound. A study on the possible pathway for the 1,4-addition of D2 in this compound catalyzed by certain complexes was mentioned, indicating the relevance of this technique in understanding the hydrogenation mechanism and the regioselectivity of hydrogen addition. researchgate.net

Isotopic labeling, such as using deuterium or 13C, is a standard technique for studying reaction mechanisms by providing information about bond breaking and formation. wikipedia.org, google.com Applying this technique to this compound reactions, such as polymerization or catalytic transformations, could provide definitive evidence for the involvement of specific atoms and the sequence of steps in the reaction pathway.

Catalytic Reaction Mechanism Investigations

This compound undergoes various transformations catalyzed by different systems. Investigating these catalytic reaction mechanisms helps in understanding how catalysts influence the reaction pathway, rate, and selectivity.

Role of Catalysts in Modulating Reaction Pathways

Catalysts play a significant role in modulating the reaction pathways of this compound. Different catalysts can lead to different products or significantly alter the selectivity of a reaction.

For example, in the hydrogenation of this compound, the choice of catalyst dictates the outcome. Supported metal catalysts like palladium, platinum, rhodium, and ruthenium have been studied. Palladium catalysts showed high activity and selectivity towards methyl trans-2-hexenoate, while other catalysts produced different distributions of hexenoate isomers. researchgate.net Chromium carbonyl complexes, such as [Cr(CO)3], [Cr(CO)6], and [Cr(arene)(CO)3], have been shown to catalyze the stereoselective hydrogenation of this compound to methyl cis-hex-3-enoate with high selectivity. perfumerflavorist.com, researchgate.net The activity of these chromium complexes was found to differ based on the ligands, although the selectivity to methyl cis-hex-3-enoate remained high. perfumerflavorist.com

Deep eutectic solvents (DESs) based on choline (B1196258) chloride and p-toluene sulfonic acid monohydrate have been explored as catalysts for the esterification of methanol with sorbic acid to synthesize this compound. acs.org, researchgate.net The kinetic study of this reaction catalyzed by ChCl-1.38PTSA showed that the catalyst facilitated the esterification, and the reaction kinetics could be described by a pseudohomogeneous model. acs.org, researchgate.net

In anionic polymerization of alkyl sorbates, organoaluminum Lewis acids have been used to assist the polymerization of this compound, leading to threo-disyndiotactic polymerization via an "alternating turning over polymerization (ATOP)" mechanism. acs.org N-heterocyclic carbenes (NHCs) have also been used to initiate the anionic chain-growth polymerization of this compound, sometimes in the presence of Lewis acids, leading to cyclic polymers. nih.gov, researchgate.net Different initiation mechanisms involving NHCs have been proposed, including a nucleophilic initiation pathway and a basic pathway involving proton abstraction. nih.gov

The solvent can also influence the catalytic activity. For instance, in the hydrogenation of this compound with Cr(CO)6, the solvent can affect the catalyst activity, possibly due to ligand exchange. researchgate.net

Computational and Experimental Approaches to Catalyst Design and Activity

Both computational and experimental approaches are vital in the design and evaluation of catalysts for this compound transformations. Experimental studies provide kinetic data, identify products and intermediates, and assess catalyst performance under various conditions. Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, can provide insights into reaction mechanisms at the molecular level, predict reaction barriers, and help in designing more efficient and selective catalysts. researchgate.net, researchgate.net, cardiff.ac.uk, ucl.ac.uk

Experimental studies on the hydrogenation of this compound have involved measuring reaction rates under varying conditions like catalyst concentration, substrate concentration, solvent, and hydrogen pressure to understand the kinetics and propose mechanisms. rsc.org, rsc.org The catalytic activity and selectivity of different metal complexes and supported catalysts have been experimentally evaluated. perfumerflavorist.com, researchgate.net For the synthesis of this compound via esterification catalyzed by DESs, experimental optimization of reaction parameters like catalyst loading, reactant ratios, and temperature has been conducted, and kinetic data fitted to models. acs.org, researchgate.net

Computational studies can complement experimental findings by providing detailed information about transition states, energy profiles, and interactions between the catalyst and the substrate. While specific computational studies solely focused on this compound catalyst design were not prominently featured in the results, the application of computational methods to study catalytic reactions involving similar molecules or catalyst types is well-established. For example, computational models have been used to predict reaction outcomes and aid in catalyst design for transition metal-catalyzed hydrogenation reactions in general. researchgate.net DFT calculations have been used to determine reaction mechanisms and energy barriers in methylation reactions catalyzed by zeolites, providing insights into the effects of reactant size and coadsorbate interactions. acs.org Computational studies, including QM/MM simulations and molecular dynamics, have been used to understand the nature of active sites and reaction mechanisms in zeolite-catalyzed processes, which can be relevant to transformations of molecules like this compound within zeolite frameworks. cardiff.ac.uk, ucl.ac.uk

The combination of experimental kinetic studies and computational modeling can provide a comprehensive understanding of catalytic reaction mechanisms and guide the rational design of improved catalysts for this compound transformations. researchgate.net, researchgate.net, cardiff.ac.uk, ucl.ac.uk

Advanced Spectroscopic and Chromatographic Characterization in Methyl Sorbate Research

Chromatographic Separations and Identification of Methyl Sorbate (B1223678) Reaction Products

Chromatographic methods are widely used to separate and analyze components within complex mixtures, such as those resulting from reactions involving methyl sorbate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing components in a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase. HPLC can be employed to analyze reaction mixtures containing this compound and its products. For instance, HPLC has been used in studies involving the analysis of sorbate and related compounds, demonstrating its capability to separate isomers and other structurally similar molecules lmaleidykla.lt. The optimization of mobile phase composition, pH, and flow rate are critical for achieving good resolution of the analytes lmaleidykla.lt. UV detection is commonly used in conjunction with HPLC for the analysis of compounds like this compound that have chromophores absorbing in the UV region lmaleidykla.ltnih.gov.

In some research, 2D HPLC analysis has been utilized for enhanced separation and accurate determination of enantiomeric excess (ee) of products derived from reactions involving this compound, by first separating diastereomers on an achiral column and then resolving enantiomers on a chiral stationary phase mpg.de.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds, making it suitable for analyzing this compound and many potential reaction products. The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the MS provides structural information by measuring the mass-to-charge ratio of ionized fragments mdpi.com.

GC-MS can be used for both the identification and quantification of reaction products. Mass spectra provide characteristic fragmentation patterns that can be matched against spectral libraries for identification mdpi.com. Selected Ion Monitoring (SIM) mode in GC-MS can enhance sensitivity for the quantification of target analytes by monitoring specific ions characteristic of the compound scirp.orgresearchgate.net. Studies involving the analysis of related compounds like sorbic acid in food products have successfully employed GC-MS for quantitative analysis researchgate.net. While direct studies on this compound reaction product identification and quantification specifically using GC-MS were not extensively detailed in the search results, the general applicability of GC-MS for analyzing volatile organic compounds and identifying reaction products is well-established mdpi.com.

Spectroscopic Analysis of Reaction Intermediates and Adducts

Spectroscopic techniques provide valuable information about the structure and functional groups of molecules, which is essential for characterizing reaction intermediates and adducts formed during reactions involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the signals produced by atomic nuclei (commonly 1H and 13C) in a magnetic field, chemists can deduce the connectivity and spatial arrangement of atoms within a molecule chemistrysteps.com. NMR spectroscopy is routinely used for structural elucidation of reaction products and intermediates. umsystem.eduuni.edu.

While specific examples of NMR applied directly to this compound reaction intermediates were not prominently featured, the technique is fundamental to organic chemistry research and would be indispensable for characterizing any novel compounds formed from this compound. Analysis of chemical shifts, splitting patterns, and integration of signals in 1H NMR spectra provides detailed information about the different types of protons and their environments chemistrysteps.com. 13C NMR spectroscopy provides information about the carbon skeleton of the molecule chemistrysteps.com. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide information about correlations between nuclei, aiding in the assignment of signals and the confirmation of structural fragments nih.gov. NMR is particularly adept at monitoring dynamic processes and conformational changes nih.govnih.gov.

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum wiley.comlibretexts.org. FT-IR spectroscopy is a valuable tool for quickly identifying the presence or absence of key functional groups in this compound, its intermediates, or reaction products.

FT-IR spectra of this compound are available in databases nih.gov. Analyzing the IR spectrum of a reaction product can help confirm the presence of expected functional groups (e.g., carbonyl, carbon-carbon double bonds, C-H stretches) or reveal the formation of new ones, providing clues about the reaction pathway vscht.czresearchgate.net. For example, the presence of a strong band around 1700-1750 cm-1 would indicate a carbonyl group (C=O), while bands in the 1600-1680 cm-1 region suggest carbon-carbon double bonds (C=C) libretexts.org. FT-IR can also provide information about hydrogen bonding or other intermolecular interactions wiley.com. FT-IR spectroscopy has been used in the characterization of various organic compounds and the analysis of functional groups in reaction products and materials researchgate.netresearchgate.netresearchgate.net.

Morphological and Structural Characterization in Solid-State Interactions (e.g., adsorption studies)

When this compound is involved in solid-state interactions, such as adsorption onto a material, techniques that probe the morphology and structure of the solid material and the adsorbed species are important. While specific studies on this compound adsorption were not found, the general principles and techniques used in adsorption studies are applicable.

Morphological characterization techniques, such as Scanning Electron Microscopy (SEM), can provide visual information about the surface topography and structure of the solid material before and after interaction with this compound researchgate.net. Changes in surface morphology can indicate adsorption or other surface-level processes.

Structural characterization techniques, such as X-ray Diffraction (XRD), can provide information about the crystalline structure of solid materials researchgate.netacs.org. Changes in XRD patterns after adsorption can suggest alterations in the crystal structure or the presence of a new crystalline phase formed by the adsorbate.

Techniques like nitrogen adsorption-desorption measurements can be used to determine the surface area and pore size distribution of adsorbent materials, which are important factors influencing adsorption capacity acs.org.

Spectroscopic methods like FT-IR can also be used to study solid-state interactions by examining changes in the vibrational modes of both the adsorbent and the adsorbate upon interaction, providing insights into the nature of the bonding or interactions occurring researchgate.net. Solid-state NMR can provide detailed structural and dynamic information about molecules adsorbed on solid surfaces acs.org.

Computational Chemistry and Theoretical Investigations of Methyl Sorbate

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing reaction pathways involving organic molecules like methyl sorbate (B1223678). DFT calculations can model the electronic structure of molecules to predict their geometry, energy, and reactivity. This method is particularly useful for mapping out the potential energy surface of a reaction, identifying all relevant intermediates and transition states that connect reactants to products.

For instance, DFT studies on related organometallic systems have successfully elucidated the mechanisms of C-H bond activation. researchgate.net Such analyses involve modeling the interaction between a catalyst and a substrate, revealing the step-by-step process of bond breaking and formation. These computational explorations can reproduce trends in catalytic activity and explain the influence of different ligands or solvents on the reaction profile. researchgate.net While specific DFT studies focusing exclusively on methyl sorbate's reaction pathways are not widely published, the methodologies applied to similar unsaturated esters and organometallic complexes provide a clear framework for how such investigations would proceed.

A critical application of DFT in reaction analysis is the characterization of transition states (TS). wikipedia.org A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. wikipedia.orglibretexts.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface. researchgate.net

Once the structures of the reactants and the transition state have been optimized, the activation energy (Ea) can be calculated as the difference in their electronic energies. researchgate.net This value is the theoretical minimum energy required for the reaction to occur and is directly related to the reaction rate. For example, DFT calculations have been used to determine the activation barriers for the diffusion of methyl radicals on various metal surfaces, a process relevant to catalytic hydrogenation or coupling reactions that this compound could undergo. nih.govresearchgate.net These studies show that the barrier height is highly dependent on the nature of the metallic surface. nih.govresearchgate.net

| Process | Metal Surface | Activation Energy (Ea) / eV |

| Methyl Radical Diffusion | Ag(111) | 0.06 |

| Methyl Radical Diffusion | Cu(111) | 0.15 |

| Methyl Radical Diffusion | Pd(111) | 0.28 |

| Methyl Radical Diffusion | Au(111) | 0.51 |

| Methyl Radical Diffusion | Ni(111) | 0.50 |

| Methyl Radical Diffusion | Pt(111) | 0.65 |

This table presents DFT-calculated activation energy barriers for the diffusion of methyl radicals on different metal (111) surfaces, illustrating how computational methods are used to quantify kinetic parameters. Data sourced from multiple computational studies. nih.govresearchgate.netmdpi.com

Catalytic reactions are rarely performed in the gas phase; they are typically conducted in a solvent with a catalyst that often involves a metal center coordinated by ligands. Both solvent and ligands can profoundly impact reaction outcomes. DFT models can account for these environmental factors.

Solvent effects are often incorporated using implicit solvation models, where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com This approach allows for the calculation of molecular energies in a simulated solution environment, providing a more realistic description of the reaction energetics. researchgate.net

Furthermore, DFT is instrumental in understanding metal-ligand interactions. nsf.gov The electronic properties of ligands can alter the reactivity of the metal center, thereby tuning the catalytic activity and selectivity. Computational studies can quantify the binding energy between a metal and its ligands and analyze how this interaction modifies the electronic structure of the catalyst. This analysis helps in the rational design of catalysts with enhanced performance for reactions involving substrates like this compound. nsf.gov

Thermodynamic Parameter Estimation and Equilibrium Modeling

Theoretical methods are widely used to estimate the thermodynamic properties of molecules, which are essential for understanding chemical equilibria. For this compound, key thermodynamic parameters such as the standard enthalpy of formation (ΔfH°) and the standard Gibbs free energy of formation (ΔfG°) can be calculated. These values indicate the stability of the molecule and can be used to predict the equilibrium constant of a reaction.

Computational chemistry offers various levels of theory for these calculations. While high-accuracy composite methods like G3(MP2)//B3LYP are used for precise calculations on smaller molecules, more cost-effective methods like the Joback group-contribution method can provide rapid estimations. chemeo.comresearchgate.net These estimations are valuable in process design and reaction modeling. For example, knowing the enthalpy of formation is crucial for assessing the heat released or absorbed during a reaction (enthalpy of reaction).

| Thermodynamic Parameter | Value | Unit | Source |

| ΔfH° (gas) | -198.17 | kJ/mol | Joback Calculated Property chemeo.com |

| ΔfG° (gas) | -65.42 | kJ/mol | Joback Calculated Property chemeo.com |

This table shows key thermodynamic parameters for this compound in the gaseous state as estimated by the Joback calculation method. chemeo.com

These calculated values can be used in equilibrium modeling to predict the composition of a reaction mixture at equilibrium under specific conditions of temperature and pressure. This is particularly useful for optimizing the yield of this compound in synthesis reactions, such as the esterification of sorbic acid with methanol (B129727). sciencemadness.org

Predictive Simulations for Reaction Outcomes and Molecular Design

Beyond analyzing known reactions, a significant strength of computational chemistry is its ability to predict the outcomes of new or hypothetical reactions and to guide molecular design. Predictive simulations can be used to screen potential catalysts or reaction conditions before they are tested in the laboratory, saving time and resources.

Techniques like meta-molecular dynamics (meta-MD) can be employed to explore the reaction space of a molecule and identify kinetically favorable reaction pathways that might not be intuitively obvious. researchgate.net By simulating the molecular dynamics under a biasing potential, these methods can accelerate rare events, such as chemical reactions, and reveal novel products and mechanisms. researchgate.net

Polymer Science and Material Applications of Methyl Sorbate Derivatives

Methyl Sorbate (B1223678) as a Monomer in Polymer Synthesis

Methyl sorbate (MS), the methyl ester of sorbic acid, serves as a versatile monomer in the synthesis of polymers due to its conjugated diene structure. This structure allows for various polymerization methods, including anionic, radical, and group-transfer polymerizations, yielding polymers with distinct microstructures and properties. acs.org The polymerization of this compound can proceed through different addition pathways, primarily 1,4-addition, which results in a polymer backbone containing unsaturated bonds that can be further modified.

The resulting poly(this compound) is typically a white solid soluble in solvents like chloroform, tetrahydrofuran, and acetonitrile (B52724). acs.orgresearchgate.net The specific microstructure of the polymer, such as its stereochemistry (diastereoselectivity), is highly dependent on the chosen polymerization technique and catalytic system. acs.org For instance, Lewis pairs composed of N-heterocyclic olefins (NHOs) and aluminum-based Lewis acids have been effectively used for the 1,4-selective polymerization of this compound. nih.gov This method demonstrates high catalytic activity and initiation efficiency, leading to polymers with 100% 1,4-selectivity, tunable molecular weights up to 333 kg mol⁻¹, and narrow molecular weight distributions. nih.gov

Furthermore, the polymers derived from this compound can be chemically modified. For example, the internal double bonds of the polymer backbone can be quantitatively hydrogenated or epoxidized, transforming the initial polymer into new materials with different thermal and mechanical properties. figshare.com This post-polymerization modification capability significantly expands the potential applications of this compound-based polymers. nih.govfigshare.com

| Polymerization Method | Key Features | Resulting Polymer Characteristics | References |

|---|---|---|---|

| Anionic Polymerization | Can be highly diastereoselective, often uses organoaluminum Lewis acids as catalysts. | Produces polymers with controlled microstructures (e.g., threo or erythro). | acs.org |

| Radical Polymerization | A common method for vinyl monomers. | Can be used to create copolymers, including degradable polyperoxides. | nih.gov |

| Group-Transfer Polymerization (GTP) | Organocatalyzed GTP allows for controlled polymerization. | Yields polymers with high trans content in the backbone. | figshare.comacs.org |

| Lewis Pair Polymerization | Utilizes N-heterocyclic olefins and Al-based Lewis acids. | Achieves 100% 1,4-selectivity, high molecular weight, and narrow molecular weight distribution. | nih.gov |

Investigation of Polymerization Mechanisms and Kinetics

Anionic Polymerization Pathways

The anionic polymerization of this compound has been extensively studied to control the polymer's microstructure. The stereochemistry of the resulting polymer, specifically the threo and erythro diastereoselectivity, can be manipulated by the choice of initiator and catalyst. acs.org For example, using tert-butyllithium (B1211817) (t-BuLi) as an initiator in the presence of a bulky organoaluminum Lewis acid, such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), leads to a highly threo-diastereoselective polymerization. acs.orgresearchgate.net In this process, two adjacent chiral centers are generated during the propagation step. acs.org

The microstructure of poly(this compound) varies significantly with the catalytic system employed. Polymerization with butyllithium (B86547) (BuLi) alone tends to produce an erythro structure, while the addition of tetramethylurea to the BuLi system favors a threo structure, although the steric purity in these cases is relatively low. acs.org The use of MAD as a catalyst significantly enhances the threo selectivity. acs.orgresearchgate.net The analysis of the polymer structure is often confirmed through hydrogenation of the internal double bonds, which allows for a more detailed evaluation of the stereochemistry via 13C NMR spectroscopy. acs.org

N-heterocyclic carbenes (NHCs), such as 1,3-di-tert-butylimidazol-2-ylidene, have also been used to initiate the anionic chain-growth polymerization of this compound, often in conjunction with a Lewis acid like MAD. researchgate.netresearchgate.net This approach can be used to synthesize cyclic polymers. A 1:1 adduct of this compound and the NHC can initiate the polymerization of other monomers, like allyl methacrylate (B99206), and subsequently, the propagating anion can attack the terminal unit to form a cyclic polymer. researchgate.net

| Initiator/Catalyst System | Polymerization Temperature | Resulting Diastereoselectivity | References |

|---|---|---|---|

| t-BuLi / MAD | -20 °C | Highly threo-selective | acs.orgresearchgate.net |

| BuLi | Not specified | Predominantly erythro structure (low steric purity) | acs.org |

| BuLi / Tetramethylurea | Not specified | Predominantly threo structure (low steric purity) | acs.org |

| 1,3-di-tert-butylimidazol-2-ylidene (NHC) / MAD | -20 °C | Used for chain-growth polymerization, enabling synthesis of cyclic polymers. | researchgate.netresearchgate.net |

Photoinitiated Polymerization Processes

Photoinitiated polymerization, or photopolymerization, is a method that uses light energy (UV or visible) to initiate a polymerization reaction. wisconsin.edunih.gov This technique offers advantages such as rapid curing rates at ambient temperatures, low energy consumption, and spatial and temporal control over the polymerization process. nih.govnih.gov The process relies on photoinitiators, molecules that absorb light and generate reactive species—either free radicals or cations—that initiate polymerization. wisconsin.edu

There are two main types of photoinitiation mechanisms for free-radical polymerization:

Type I (Cleavage): The photoinitiator molecule absorbs light and undergoes cleavage to form two free radicals, which then initiate polymerization. researchgate.net

Type II (Abstraction): The photoinitiator absorbs light and enters an excited state. It then interacts with a co-initiator or monomer by abstracting a hydrogen atom, generating the initiating radical. wisconsin.edu

While much of the research on photoinitiated polymerization focuses on acrylate (B77674) and methacrylate monomers, the principles are applicable to other systems, including dienes like this compound. researchgate.netresearchgate.net The selection of the photoinitiator is crucial and must be matched to the emission spectrum of the light source (e.g., mercury vapor lamps or LEDs). wisconsin.edu The kinetics of photopolymerization can be affected by factors such as vitrification (the transition of the polymerizing system to a glassy state), which can limit the final monomer conversion. researchgate.net For monomers like this compound, the presence of conjugated double bonds could be leveraged in photopolymerization to create cross-linked networks or to functionalize surfaces.

Development of Sorbate-Based Polymer Networks and Composites

Polymer networks and composites are materials designed to combine the properties of different components to achieve enhanced performance. Sorbate-based polymers, with their inherent backbone unsaturation, are excellent candidates for the development of such advanced materials. The double bonds in the poly(this compound) main chain can act as reactive sites for cross-linking, allowing for the formation of robust polymer networks.

These networks can be formulated as interpenetrating polymer networks (IPNs), where two or more polymer networks are synthesized in the presence of each other. lp.edu.ua For instance, a sorbate-based network could be interpenetrated with another polymer like poly(methyl methacrylate) (PMMA) or polyvinyl chloride (PVC) to create a composite with improved mechanical properties, such as modulus of elasticity and flexural strength. lp.edu.ua

Design of Main-Chain Degradable Block Copolymers from this compound

A significant application of this compound in polymer science is in the design of main-chain degradable block copolymers. nih.gov These materials are synthesized to have specific segments of the polymer backbone that can be cleaved under certain conditions, such as heat. nih.govrsc.org This property is highly desirable for applications requiring temporary materials or "on-demand" disassembly.

One notable example involves the synthesis of a block copolymer containing a polyperoxide block derived from this compound (PPMS) and a non-degradable block, such as poly(2-ethylhexyl methacrylate). nih.gov This copolymer was created using reversible chain transfer catalyzed polymerization. The resulting material functions as a pressure-sensitive adhesive (PSA) with good bonding strength. nih.gov

The key feature of this block copolymer is its thermal degradability. When heated to temperatures between 60 and 100 °C, the polyperoxide block in the main chain completely degrades, primarily into volatile acetaldehyde (B116499). nih.gov This degradation eliminates the adhesive properties of the material, allowing for easy, on-demand debonding of the bonded substrates. After heating at 100 °C for one hour, the PSA performance was significantly diminished, and in some cases, spontaneous debonding was observed. nih.gov This approach demonstrates the successful use of this compound to introduce controlled degradability into the main chain of a block copolymer, enabling the creation of smart materials with tunable adhesive performance. nih.govrsc.org

Integration of this compound Derivatives in Novel Material Formulations

Derivatives of this compound are being integrated into a variety of novel material formulations, leveraging the unique chemical functionalities of the monomer. The ability to control the polymerization of this compound allows for the synthesis of advanced polymer architectures with specific properties.

One area of innovation is the creation of dismantlable adhesives. As described previously, block copolymers containing a polyperoxide segment from this compound can function as pressure-sensitive adhesives that lose their adhesion upon heating. nih.gov This "smart" material provides adequate bonding during use but can be easily debonded on demand, which is valuable in electronics assembly or temporary fixturing.

Another novel application involves the synthesis of cyclic polymers. Using anionic polymerization initiated by an N-heterocyclic carbene in the presence of a bulky aluminum Lewis acid, it is possible to create cyclic poly(this compound). researchgate.net These cyclic polymers have different physical and chemical properties compared to their linear counterparts, which could lead to new applications in areas like polymer topology and advanced coatings.

Furthermore, polymers derived from this compound serve as precursors for other complex polymers. Through simple post-polymerization chemical reactions, poly(this compound) can be efficiently converted into polymers with strict (AB)n alternating sequence structures. nih.gov Examples of these derivative polymers include poly(propylene-alt-methyl acrylate) and poly(propylene-alt-allyl alcohol). nih.gov This strategy provides a pathway to precisely sequenced copolymers that are otherwise difficult to synthesize, opening up possibilities for new materials with highly controlled structures and functions.

Environmental Transformation Mechanisms and Bioremediation Research of Sorbate Compounds

Chemical Degradation Pathways of Methyl Sorbate (B1223678) in Environmental Matrices

Chemical degradation plays a significant role in the fate of methyl sorbate in the environment. These processes can lead to the breakdown of the compound into various products.

Autoxidation Mechanisms and Degradation Products

Sorbates, including sorbic acid and its salts, are known to undergo autoxidation in the presence of oxygen, particularly in aqueous solutions. researchgate.net This process is considered the most relevant pathway for the destruction of sorbates in such systems. researchgate.net Autoxidation is a free-radical chain reaction nih.gov, which can be influenced by factors such as pH, temperature, and the presence of other substances like metal ions or amino acids. researchgate.netdss.go.thtandfonline.com